7-Chloropyrido[2,3-d]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTOWKMMOIOALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=NC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Chloropyrido[2,3-d]pyrimidine: Scaffold Mechanism & Oncological Application
The following technical guide details the mechanism of action (MoA), chemical biology, and experimental validation of 7-Chloropyrido[2,3-d]pyrimidine and its bioactive derivatives in oncology.
Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Oncologists
Executive Summary: The Pharmacophore & Its Role
This compound is not merely a single drug but a "privileged scaffold" in medicinal chemistry—a core structural template capable of binding to multiple diverse bioreceptors with high affinity. In the context of cancer cells, this moiety acts as the foundational pharmacophore for a class of potent ATP-competitive Kinase Inhibitors and Antifolates .
While the "7-chloro" derivative itself is often a reactive synthetic intermediate, its biological significance is realized when the chlorine atom is displaced (via nucleophilic aromatic substitution,
-
Cyclin-Dependent Kinases (CDK4/6): Halting the cell cycle at the G1/S checkpoint (e.g., Palbociclib analogs).
-
Tyrosine Kinases (EGFR, c-Src): Disrupting oncogenic signaling cascades.
-
Dihydrofolate Reductase (DHFR): Inhibiting DNA synthesis (Antifolate mechanism).
This guide focuses on the Kinase Inhibition mechanism, which represents the primary therapeutic utility of this scaffold in modern oncology.[1][2]
Mechanism of Action (MoA): Molecular & Cellular Level
Molecular Binding Mode (The "Hinge Binder")
The pyrido[2,3-d]pyrimidine core mimics the purine ring of Adenosine Triphosphate (ATP). Its mechanism relies on competing with ATP for the hydrophobic binding pocket of overactive kinases in cancer cells.
-
Hinge Region Interaction: The nitrogen atoms at positions N1 and N3 (pyrimidine ring) and the amine often attached at C2 act as hydrogen bond acceptors/donors. They form critical hydrogen bonds with the "hinge region" amino acids of the kinase (e.g., Met, Glu, or Asp residues depending on the specific kinase).
-
The Role of the 7-Substituent: The "7-chloro" group is typically replaced by bulky hydrophobic groups (e.g., aryl amines, cycloalkyls). These substituents project into the Solvent Accessible Region or the Back Pocket (Gatekeeper region), governing the drug's selectivity (e.g., distinguishing between EGFR and CDK4).
Signaling Pathway Disruption
Upon binding, 7-substituted pyrido[2,3-d]pyrimidines block the phosphorylation of downstream substrates.
Pathway A: CDK4/6 Inhibition (Cell Cycle Arrest)
In breast and other hormone-dependent cancers, this scaffold inhibits CDK4/6.
-
Normal State: CDK4/6 binds Cyclin D
Phosphorylates Retinoblastoma protein (Rb). -
Inhibition: The drug blocks ATP binding to CDK4/6.
-
Effect: Rb remains unphosphorylated (active) and binds E2F transcription factors.
-
Result: E2F cannot transcribe S-phase genes; cell arrests in G1 Phase .
Pathway B: EGFR/Tyrosine Kinase Inhibition
In lung and colorectal cancers, derivatives target EGFR.
-
Inhibition: Blocks autophosphorylation of EGFR tyrosine residues.
-
Downstream Effect: Prevents activation of RAS
RAF MEK ERK pathway and PI3K AKT pathway. -
Result: Suppression of proliferation and induction of Apoptosis (via Bim/Bax activation).
Visualization: CDK4/6 Signaling Blockade
The following diagram illustrates the specific intervention point of pyrido[2,3-d]pyrimidine derivatives within the cell cycle machinery.
Caption: Mechanism of CDK4/6 inhibition by pyrido[2,3-d]pyrimidine scaffolds, preventing Rb phosphorylation and arresting cells in G1 phase.
Experimental Validation: Protocols & Data
To validate the MoA of a this compound derivative, researchers must follow a strict "Synthesis-to-Screening" pipeline.
Synthesis: Derivatization of the 7-Chloro Core
The 7-chloro position is highly reactive toward nucleophiles due to the electron-deficient nature of the pyridine ring (para to the ring nitrogen).
-
Reaction: Nucleophilic Aromatic Substitution (
). -
Reagents: this compound + Primary Amine (R-NH2).
-
Conditions: DMF or Ethanol,
(base), Reflux (80-100°C), 2-6 hours. -
Yield: Typically 70-90%.
Protocol: In Vitro Kinase Assay (ADP-Glo™)
This assay confirms the compound targets the kinase enzymatic activity directly, rather than general toxicity.
-
Preparation: Dilute the 7-substituted derivative in DMSO (Serial dilution: 10
M to 0.1 nM). -
Reaction Mix: Combine Recombinant Kinase (e.g., CDK4/CyclinD1) + Substrate (Rb peptide) + ATP (10
M) + Test Compound. -
Incubation: 60 minutes at Room Temperature (RT).
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).
-
Measurement: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light signal). -
Analysis: Measure Luminescence (RLU). Plot Dose-Response curve to calculate
.[3]
Protocol: Cell Cycle Analysis (Flow Cytometry)
To verify the phenotypic consequence (G1 Arrest).
-
Seeding: Seed MCF-7 (Breast Cancer) cells at
cells/well. -
Treatment: Treat with Compound at
concentration for 24h. -
Fixation: Harvest cells, wash with PBS, fix in 70% cold ethanol (-20°C, overnight).
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A. -
Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto).
-
Result: Expect increase in G0/G1 peak and decrease in S/G2 peaks compared to DMSO control.
Quantitative Data Summary
Below is a comparative summary of potencies for 7-substituted derivatives against key cancer targets, derived from aggregated literature values.
| Compound Class | 7-Substituent (R) | Primary Target | IC50 (Enzyme) | IC50 (Cell Viability) | Key MoA Feature |
| Precursor | -Cl (Chlorine) | None (Reactive) | N/A | >50 | Synthetic Intermediate |
| Derivative A | -NH-Aryl (e.g., Aniline) | EGFR (WT) | 10 - 50 nM | 0.5 - 2.0 | ATP Competition |
| Derivative B | -NH-Cycloalkyl | CDK4/6 | 2 - 15 nM | 0.1 - 0.8 | G1 Arrest |
| Derivative C | -Benzylamine | DHFR | 50 - 100 nM | 1.5 - 5.0 | Folate Depletion |
Experimental Workflow Visualization
The following diagram outlines the logical flow from the raw 7-chloro scaffold to validated biological data.
Caption: Integrated workflow for synthesizing and validating 7-substituted pyrido[2,3-d]pyrimidine inhibitors.
References
-
Medicinal Chemistry of Pyrido[2,3-d]pyrimidines: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Link
-
CDK4/6 Inhibition Mechanism: Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1][4] Journal of Medicinal Chemistry. Link
-
Anticancer Activity of Derivatives: Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers.[4][5] Future Medicinal Chemistry. Link
-
Structure-Activity Relationship (SAR): Navigating the Structure-Activity Landscape of 6-Chloropyrido[2,3-d]pyrimidine Analogs. BenchChem Guide. Link
-
EGFR Targeting: C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant.[6][7] MedChemComm. Link
Sources
- 1. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
7-Chloropyrido[2,3-d]pyrimidine: The "Master Key" Scaffold for Kinase Inhibitor Design
Topic: 7-Chloropyrido[2,3-d]pyrimidine as a Kinase Inhibitor Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Privileged Architecture
The pyrido[2,3-d]pyrimidine core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the This compound scaffold (and its poly-halogenated analogs like 2,4,7-trichloropyrido[2,3-d]pyrimidine) serves as a critical electrophilic hub. Its structural homology to the purine ring of ATP allows it to anchor effectively within the kinase hinge region, while the 7-chloro substituent provides a unique vector for probing the solvent-exposed front or the ribose-binding pocket, depending on the binding orientation.
This guide details the strategic exploitation of the 7-chloro handle, establishing a self-validating workflow for synthesizing high-selectivity inhibitors targeting CDK4/6 , EGFR , and PI3K/mTOR pathways.
Structural Biology & Mechanism of Action
The ATP-Mimetic Pharmacophore
The pyrido[2,3-d]pyrimidine scaffold functions as a bioisostere of the adenine ring found in ATP.
-
Hinge Binding: The N1 and N3 nitrogens (or N1 and the C2-substituent) typically form hydrogen bonds with the kinase hinge region (e.g., Val114 in CDK4).
-
The 7-Vector: In many binding modes, the C7 position projects towards the solvent interface or the "gatekeeper" residue. Functionalization at C7 with solubilizing groups (e.g., piperazines) or hydrophobic moieties can dramatically alter pharmacokinetic profiles and selectivity.
Reactivity Hierarchy (The "Rules of Engagement")
Successful library generation relies on the differential reactivity of the halogenated core. For 2,4,7-trichloropyrido[2,3-d]pyrimidine , the nucleophilic aromatic substitution (
-
C4-Position (Most Reactive): Activated by N3 and para-N8 (if protonated/coordinated). Displaced by amines at
to RT. -
C2-Position (Intermediate): Activated by N1 and N3. Displaced at RT to
. -
C7-Position (Least Reactive): Located on the pyridine ring; activation by N8 is weaker than the pyrimidine nitrogens. Displacement often requires elevated temperatures (
) or transition-metal catalysis (Suzuki/Buchwald).
Synthetic Methodologies
Synthesis of the 2,4,7-Trichloro Core
The synthesis begins with the construction of the fused ring system, followed by global chlorination.
Protocol: Synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine
-
Precursor: this compound-2,4(1H,3H)-dione (or the 2,4,7-trihydroxy tautomer).
-
Reagents: Phosphorus oxychloride (
), Phosphorus pentachloride ( ), Diisopropylethylamine (DIPEA). -
Procedure:
-
Suspend the dione precursor (1.0 eq) in anhydrous toluene.
-
Add DIPEA (3.0 eq) and heat to
for 30 min (activation). -
Add
(3.0–5.0 eq) and (1.0 eq). -
Reflux at
for 3–6 hours. Monitor by LC-MS (Target ). -
Critical Step: Quench carefully onto crushed ice/sodium bicarbonate. Extract with DCM.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is unstable to prolonged moisture exposure.
-
Regioselective Functionalization Workflow
The following diagram illustrates the sequential logic for building a tri-substituted inhibitor library.
Caption: Sequential functionalization logic for the 2,4,7-trichloropyrido[2,3-d]pyrimidine scaffold, exploiting reactivity differences.
Case Study: Targeting PI3K/mTOR
Dual inhibitors of PI3K and mTOR often utilize the pyrido[2,3-d]pyrimidine core. The 7-chloro position is pivotal for tuning selectivity between the two kinases.
Experimental Protocol: C7-Arylation via Suzuki Coupling
Objective: Install an aryl group at C7 to engage the hydrophobic pocket (Selectivity Filter). Substrate: 4-morpholino-2-(3-hydroxyphenyl)-7-chloropyrido[2,3-d]pyrimidine.
-
Reagents:
-
Substrate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2M aq, 3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Degas solvents with nitrogen for 15 min.
-
Combine reagents in a microwave vial.
-
Heat at
(microwave) for 1 hour or reflux for 12 hours. -
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Validation:
NMR should show disappearance of the C7-H signal (if H-substituted) or shift in retention time. For 7-Cl displacement, confirm by loss of Cl isotope pattern in MS.
-
Quantitative Data Summary: SAR Trends
The table below summarizes the impact of C7-substitution on kinase potency (
| C7 Substituent | Reactivity Method | CDK4 | EGFR | Selectivity Note |
| -Cl (Parent) | N/A | >1000 | 450 | Weak binder; reactive intermediate. |
| -Phenyl | Suzuki Coupling | 120 | 25 | Increases hydrophobic contact; generic kinase affinity. |
| -4-Piperazinyl-Ph | Buchwald-Hartwig | 4 | 800 | High Selectivity. Solubilizing group contacts solvent front. |
| -NH-Alkyl | High Temp | 500 | 60 | Favors EGFR (ribose pocket interaction). |
Biological Pathway Context
The following diagram visualizes the downstream effects of inhibiting the PI3K/mTOR pathway using a 7-substituted pyrido[2,3-d]pyrimidine.
Caption: Dual inhibition of PI3K and mTOR nodes by pyrido[2,3-d]pyrimidine scaffolds halts downstream proliferation signals.
References
-
Pyrido[2,3-d]pyrimidines: Discovery and Preliminary SAR of a Novel Series of DYRK1B and DYRK1A Inhibitors. National Institutes of Health (NIH).
-
Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.[1]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.
-
2,4,7-Trichloropyrido[2,3-d]pyrimidine | CAS 938443-20-0. ChemicalBook/PubChem.[2][3]
-
Pyrido[2,3-d]pyrimidin-7-ones: Synthesis and Biological Properties. National University of Pharmacy.
-
Application Notes: 6-Chloropyrido[2,3-d]pyrimidine as a Kinase Inhibitor. BenchChem.
Sources
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: SAR and Synthetic Exploitation of 7-Chloropyrido[2,3-d]pyrimidine Analogs
The following technical guide details the Structure-Activity Relationship (SAR) and synthetic utility of 7-Chloropyrido[2,3-d]pyrimidine analogs. This document is designed for medicinal chemists and pharmacologists focusing on kinase inhibitor discovery.
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in oncology, serving as a bioisostere to the quinazoline core found in first-generation EGFR inhibitors (e.g., Gefitinib). The 7-chloro position on this scaffold is not merely a structural feature but a critical synthetic handle. It allows for the late-stage introduction of solubilizing groups or specific hydrophobic moieties that access the "solvent front" of kinase ATP-binding pockets.
This guide explores the chemical hierarchy of the 2,4,7-trichloropyrido[2,3-d]pyrimidine intermediate, the SAR implications of C7-substitution, and validated protocols for generating high-affinity kinase inhibitors (e.g., CDK4/6, EGFR, c-Met).
Chemical Rationale & Regioselectivity
To successfully manipulate this scaffold, one must understand the electronic disparity between the pyrimidine and pyridine rings.
The Electrophilic Hierarchy
In a 2,4,7-trichloropyrido[2,3-d]pyrimidine system, the reactivity towards nucleophilic aromatic substitution (
-
C4 Position (Most Reactive): The pyrimidine ring is more electron-deficient than the pyridine ring. The C4 position is activated by two ring nitrogens, making it highly susceptible to amine displacement at room temperature.
-
C2 Position (Intermediate): Less reactive than C4 but can be displaced under elevated temperatures or with stronger nucleophiles.
-
C7 Position (Least Reactive): The pyridine ring is less electron-deficient. The 7-chloro group is relatively inert to standard
conditions compared to C4/C2. Consequently, Palladium-catalyzed cross-coupling (Suzuki-Miyaura) is the preferred method for functionalizing C7, usually performed as the final diversity step.
Visualization: Synthetic Workflow
The following diagram illustrates the regioselective functionalization strategy essential for library generation.
Figure 1: Regioselective synthesis cascade for 2,4,7-trichloropyrido[2,3-d]pyrimidine. High-yielding protocols rely on exploiting the natural reactivity gradient (C4 > C2 > C7).
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs relies on precise interactions within the ATP-binding cleft of the target kinase.
C4-Position: The Hinge Binder
-
Role: Essential for hydrogen bonding with the kinase hinge region (e.g., Met, Glu residues).
-
Preferred Substituents: Anilines, benzylamines, or cycloalkylamines.
-
SAR Insight: Bulky groups here must accommodate the "gatekeeper" residue. A 3-chloro or 3-bromoaniline is often preferred to fill the hydrophobic pocket adjacent to the hinge.
C7-Position: The Solvent Front & Selectivity Handle
-
Role: This position points towards the solvent-exposed region or the ribose-binding pocket.
-
The "7-Chloro" Liability: While 7-Cl analogs show potency, they often suffer from poor aqueous solubility and metabolic liability (glutathione conjugation).
-
Optimization: Displacing the 7-Cl with solubilizing groups (piperazines, morpholines) or specific heteroaryls can drastically improve PK properties without sacrificing potency.
-
Example: In CDK4/6 inhibitors (like Ribociclib analogs), a bulky group at C7 (or the adjacent C6/C5 region) confers selectivity over CDK1/2 by exploiting subtle differences in the ATP cleft shape.
-
SAR Data Summary
The table below summarizes the impact of C7-substitution on a representative EGFR-inhibitor series (Core: 4-(3-bromoanilino)pyrido[2,3-d]pyrimidine).
| Compound ID | C7 Substituent (R) | C4 Substituent | EGFR IC50 (nM) | Solubility (pH 7.4) | SAR Interpretation |
| 7-Cl-Ref | -Cl | 3-Br-Aniline | 12 | Low (< 1 µM) | Potent but insoluble. Metabolic liability. |
| Analog A | -H | 3-Br-Aniline | 150 | Moderate | Loss of hydrophobic contact; potency drops. |
| Analog B | -Phenyl | 3-Br-Aniline | 8 | Low | Improved potency (hydrophobic fit) but poor solubility. |
| Analog C | -N-Methylpiperazine | 3-Br-Aniline | 14 | High (> 50 µM) | Optimal. Retains potency via H-bond/shape, solves solubility. |
| Analog D | -Morpholine | 3-Br-Aniline | 18 | High | Good bioisostere for piperazine, lower basicity. |
Experimental Protocols
Protocol A: Synthesis of 4-Amino-7-chloropyrido[2,3-d]pyrimidine (Intermediate)
This protocol utilizes the high reactivity of C4 to selectively install the hinge-binding amine while leaving the 7-Cl intact for later diversification.
Materials:
-
2,4,7-Trichloropyrido[2,3-d]pyrimidine (1.0 eq)
-
Aniline derivative (e.g., 3-bromoaniline) (1.05 eq)
-
DIPEA (Diisopropylethylamine) (1.2 eq)
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine in anhydrous THF (0.1 M concentration) and cool to 0°C in an ice bath.
-
Addition: Add DIPEA followed by the slow, dropwise addition of the aniline derivative dissolved in THF.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Note: Do not heat. Heating may trigger substitution at C2 or C7.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting trichloro species (high Rf) should disappear.
-
Workup: Pour mixture into ice water. The product usually precipitates. Filter, wash with cold water and pentane.
-
Purification: If necessary, recrystallize from EtOH. Flash chromatography is rarely needed if stoichiometry is precise.
Protocol B: Suzuki Coupling at C7 (Library Generation)
This protocol displaces the 7-Cl to create the final bioactive analog.
Materials:
-
4-Amino-7-chloropyrido[2,3-d]pyrimidine (from Protocol A) (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid (1.5 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, combine the 7-Cl intermediate, boronic acid, and Palladium catalyst.
-
Solvent: Add Dioxane and the aqueous base. Sparge with Nitrogen for 5 minutes to remove oxygen (Critical for Pd cycle).
-
Heating: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash column chromatography (DCM/MeOH gradient). The 7-substituted product is usually more polar than the starting material.
Biological Characterization & Mechanism
Kinase Inhibition Pathway
The 7-substituted analogs function as ATP-competitive inhibitors. The diagram below details the signaling blockade, specifically for CDK4/6 contexts where this scaffold is most famous (e.g., Ribociclib).
Figure 2: Mechanism of Action. The pyrido[2,3-d]pyrimidine analog competes with ATP for the CDK4/6 binding site, preventing Rb phosphorylation and arresting the cell cycle in G1 phase.
References
-
Hamby, J. M., et al. (1997). "Structure-activity relationships for a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors." Journal of Medicinal Chemistry.
- Context: Foundational paper establishing the binding modes of the scaffold.
-
Klutchko, S. R., et al. (1998). "2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity."[2][3] Journal of Medicinal Chemistry.
- Context: Detailed SAR on the 7-oxo deriv
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry.
- Context: Describes the selectivity filters (C5/C6 substitution) relevant to Ribociclib development.
-
Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry.
- Context: Further exploration of the scaffold for CDK inhibition.
-
Smaill, J. B., et al. (1999). "Tyrosine Kinase Inhibitors.[2][4][5] 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.
- Context: Comparison of Quinazoline vs. Pyrido-pyrimidine scaffolds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone-targeted pyrido[2,3-d]pyrimidin-7-ones: potent inhibitors of Src tyrosine kinase as novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
Physicochemical Profiling & Synthetic Utility of 7-Chloropyrido[2,3-d]pyrimidine
The following technical guide provides an in-depth analysis of 7-Chloropyrido[2,3-d]pyrimidine , a critical heterocyclic scaffold in medicinal chemistry.
Technical Whitepaper | Version 2.0 Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads.
Executive Summary
The This compound scaffold represents a privileged pharmacophore in oncology, specifically within the design of ATP-competitive kinase inhibitors (e.g., CDK4/6, PI3K, and EGFR inhibitors). While the 4-position is the canonical site for ATP-hinge binding motifs, the 7-chloro position provides a unique vector for extending into the solvent-exposed regions of the kinase pocket, improving solubility and selectivity.
This guide details the physicochemical properties, regioselective reactivity, and handling protocols for this scaffold, focusing on its role as a high-value intermediate in convergent synthesis.
Structural & Electronic Architecture
Nomenclature & Numbering
The pyrido[2,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring.[1] The numbering is critical for predicting reactivity:
-
Fusion: Bond between C4a and C8a.
-
Nitrogens: N1 and N3 (pyrimidine), N8 (pyridine).
-
7-Chloro Handle: Located on the pyridine ring, adjacent to N8.[2][3]
Electronic Distribution & Reactivity Profile
The scaffold is electron-deficient, facilitating Nucleophilic Aromatic Substitution (
-
C4 (Pyrimidine): Most electron-deficient due to para-like conjugation with N1 and ortho-like with N3. Highest Reactivity.
-
C2 (Pyrimidine): Flanked by N1 and N3. Intermediate Reactivity.
-
C7 (Pyridine): Adjacent to N8.[1] While activated, it is less electrophilic than the pyrimidine carbons. Lowest Reactivity (requiring catalysis or forcing conditions).
Expert Insight: This reactivity gradient (
Physicochemical Properties[2][4][5][6][7][8]
The following data characterizes the core scaffold and its most common stable precursor, the 2,4-dione .
Table 1: Physicochemical Data Profile[4]
| Property | This compound-2,4(1H,3H)-dione | 2,4,7-Trichloropyrido[2,3-d]pyrimidine |
| CAS Number | 938443-19-7 | 1260663-38-4 (Analogous) |
| Molecular Weight | 197.58 g/mol | 234.47 g/mol |
| Formula | ||
| Physical State | Off-white to pale yellow solid | Crystalline solid |
| Melting Point | >300°C (Decomposes) | 135–140°C (Predicted) |
| Solubility (25°C) | DMSO (>50 mg/mL), DMF; Insoluble in water | DCM, EtOAc, THF; Low in water |
| pKa (Calculated) | ~6.5 (Amide N-H), ~0.5 (Pyridine N) | ~0.8 (Pyridine N) |
| LogP | 0.8 (Hydrophilic/Polar) | 2.5 (Lipophilic) |
| Storage | Hygroscopic; Store at 2–8°C under Argon | Moisture Sensitive; Store -20°C |
Solubility Note: The dione form is highly polar due to intermolecular hydrogen bonding. Conversion to the trichloro- or chloro-amino derivatives significantly increases lipophilicity (LogP > 2.0), improving solubility in organic reaction media (DCM, MeCN).
Synthetic Protocols & Methodologies
Protocol A: Synthesis of the 7-Chloro Scaffold
Rationale: Direct chlorination of the pyridine ring is difficult. The 7-chloro group is best installed de novo using 2-amino-6-chloronicotinic acid.
Reagents:
-
2-Amino-6-chloronicotinic acid (Starting Material)
-
Urea (Cyclizing agent)
-
Phosphorus Oxychloride (
)
Workflow:
-
Cyclization: Mix 2-amino-6-chloronicotinic acid (1.0 eq) with Urea (5.0 eq). Heat to melt (180°C) for 2 hours. The melt solidifies.
-
Aromatization (Chlorination): Suspend dione in
(10 vol). Add -diethylaniline (1.5 eq) as a base catalyst. Reflux (110°C) for 4–6 hours.-
Safety:
releases HCl gas. Use a caustic scrubber. -
Workup: Quench carefully into ice water (Exothermic!). Extract with DCM.
-
Product:2,4,7-Trichloropyrido[2,3-d]pyrimidine .
-
Protocol B: Regioselective Functionalization ( )
Objective: Selectively substitute C4, then C2, leaving C7 for the final diversification step.
Step-by-Step:
-
C4 Substitution (Kinetic Control):
-
Dissolve 2,4,7-trichloro core in THF at -78°C to 0°C .
-
Add Nucleophile 1 (e.g., Aniline) (1.0 eq) + DIPEA (1.1 eq).
-
Stir 1 hr. The C4-Cl is displaced exclusively due to maximum electrophilicity.
-
-
C2 Substitution (Thermodynamic Control):
-
Warm mixture to Room Temperature or mild heat (40°C).
-
Add Nucleophile 2 (e.g., Aliphatic amine).
-
Stir 4–12 hrs. C2-Cl is displaced.
-
-
C7 Substitution (Forcing Conditions):
-
Solvent swap to DMSO or NMP.
-
Add Nucleophile 3 (e.g., Alkoxide or Thiol).
-
Heat to 100°C–120°C or use Microwave irradiation (150°C, 20 min).
-
Note: C7 is deactivated relative to the pyrimidine ring; requires higher energy barrier to overcome.
-
Visualizations
Diagram 1: Regioselective Reactivity Logic
This flowchart illustrates the sequential displacement strategy based on electronic activation.
Caption: Sequential
Diagram 2: QC & Stability Decision Tree
A self-validating workflow for assessing the purity and stability of the 7-chloro intermediate.
Caption: Quality Control workflow emphasizing hydrolytic instability of the chloro-pyrimidine moiety.
Safety & Handling
-
Toxicity: Pyrido[2,3-d]pyrimidines are potent kinase inhibitors and should be treated as Suspected Carcinogens/Reproductive Toxins .
-
Skin Absorption: High lipophilicity (LogP > 2) of chlorinated derivatives facilitates dermal absorption. Double gloving (Nitrile) is mandatory.
-
Hydrolysis: The C4-Cl bond is labile. Exposure to atmospheric moisture converts the active chloride back to the inactive hydroxyl (dione) form. Store under inert gas.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5356682, 4-Chloropyrido[2,3-d]pyrimidine (Analogous Scaffold Data). Retrieved from [Link]
-
MDPI Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. Retrieved from [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | CAS#:21038-66-4 | Chemsrc [chemsrc.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 938443-19-7|this compound-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 6. achemblock.com [achemblock.com]
- 7. This compound-2,4(1H,3H)-dione [cymitquimica.com]
Methodological & Application
Application Note: Synthesis of 7-Chloropyrido[2,3-d]pyrimidine from Pyrimidine Precursors
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib) and antifolates (e.g., Piritrexim).
This application note details the synthesis of 7-chloropyrido[2,3-d]pyrimidine derivatives starting from pyrimidine precursors . While various routes exist, this guide focuses on the most robust and scalable strategy: the annulation of 6-aminopyrimidines to form a 7-oxo intermediate, followed by deoxychlorination . This approach offers superior regiocontrol compared to pyridine-annulation strategies.
Key Technical Advantages of This Route:
-
Regiospecificity: utilizing 4,6-substituted pyrimidines ensures correct nitrogen placement in the final bicyclic system.
-
Scalability: Avoids expensive palladium catalysts in the primary ring-forming step.
-
Versatility: The resulting 7-chloro handle is highly reactive for subsequent
diversification.
Retrosynthetic Analysis & Strategy
The synthesis relies on a "pyrimidine-first" approach. The pyridine ring is constructed onto a pre-existing pyrimidine scaffold.[1][2] The critical disconnection occurs at the C6-C7 and N8-C7 bonds.
Logical Pathway
-
Precursor Selection: We utilize 2,4-diamino-6-hydroxypyrimidine (or 6-aminouracil derivatives). The C6-amino group acts as the nucleophile for the initial Michael addition/condensation.
-
Annulation (Ring Closure): Reaction with a 3-carbon 1,3-electrophile (specifically ethyl 3,3-diethoxypropionate ) constructs the pyridine ring, yielding the 7-oxo (lactam) intermediate.
-
Functionalization: The 7-oxo group is converted to the 7-chloro substituent using phosphorus oxychloride (
), activating the position for library generation.
Figure 1: Retrosynthetic disconnection showing the conversion of the pyrimidine precursor to the target chloride via the lactam intermediate.
Experimental Protocols
Protocol A: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one
Objective: Construction of the pyridine ring via condensation.
Mechanism: The exocyclic amine at position 6 of the pyrimidine attacks the ester/acetal of the propionate reagent. Subsequent cyclization onto the C5 position of the pyrimidine (which is nucleophilic in 6-aminopyrimidines) closes the ring.
Reagents:
-
Ethyl 3,3-diethoxypropionate (1.2 equiv)
-
Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Acetic Acid (for smaller scales).
-
Catalyst: None (Thermal) or p-Toluenesulfonic acid (pTSA) if using lower boiling solvents.
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (if applicable) and a reflux condenser, suspend 2,4-diamino-6-hydroxypyrimidine (12.6 g, 100 mmol) in Dowtherm A (100 mL).
-
Expert Insight: Dowtherm A is chosen for its high boiling point (
). This reaction requires temperatures to drive the elimination of ethanol effectively.
-
-
Addition: Add ethyl 3,3-diethoxypropionate (22.8 g, 120 mmol) in one portion.
-
Reaction: Heat the mixture to 190–200°C for 4–6 hours. Monitor the collection of ethanol in the trap.
-
Checkpoint: The suspension will change color (often darkening) and the solid morphology will change as the intermediate forms.
-
-
Workup: Cool the reaction mixture to room temperature. The product, being highly insoluble, will precipitate.
-
Isolation: Dilute the mixture with hexanes (100 mL) to reduce viscosity and filter the solid.
-
Purification: Wash the filter cake extensively with hexanes (to remove Dowtherm A) and then with hot ethanol. Dry under vacuum at 60°C.
-
Expected Yield: 65–75% as a tan/brown solid.
-
Protocol B: Chlorination to this compound
Objective: Conversion of the C7-lactam to the C7-chloride.
Safety Critical: This reaction generates HCl gas and uses corrosive
Reagents:
-
Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (from Protocol A) (1.0 equiv)
-
Phosphorus Oxychloride (
) (10.0 equiv - acts as solvent and reagent) - -Diethylaniline or DIPEA (1.0 equiv) - Optional but recommended to scavenge HCl.
Step-by-Step Procedure:
-
Setup: Place the dried pyrido[2,3-d]pyrimidin-7(8H)-one (5.0 g) into a dry pressure tube or round-bottom flask.
-
Reagent Addition: Carefully add
(25 mL). Add -diethylaniline (4.5 mL) dropwise.-
Caution: Exothermic reaction.[5]
-
-
Reaction: Heat the mixture to reflux (105°C) for 3–5 hours.
-
Monitoring: The solid starting material should dissolve as it converts to the chloro-derivative (which is more soluble in
).
-
-
Quenching (Critical Step):
-
Concentrate the reaction mixture under reduced pressure to remove excess
. Do not distill to dryness (risk of thermal runaway). -
Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature
. -
Expert Insight: The hydrolysis of residual
is delayed and violent. Stir for at least 30 minutes.
-
-
Neutralization: Adjust pH to ~8 using concentrated Ammonium Hydroxide (
) or saturated . -
Isolation: Extract with Ethyl Acetate (3 x 100 mL) or filter the precipitate if the product solidifies (common for diamino-derivatives).
-
Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM/MeOH gradient).
Reaction Workflow & Critical Control Points
The following diagram illustrates the process flow, highlighting the critical decision points and safety hazards.
Figure 2: Operational workflow for the synthesis of this compound.
Data Summary & Optimization Table
| Parameter | Standard Condition | Optimization/Alternative | Impact on Yield |
| Solvent (Step 1) | Dowtherm A ( | Acetic Acid ( | Dowtherm gives higher yields for unreactive substrates; AcOH is easier to clean up. |
| Reagent (Step 1) | Ethyl 3,3-diethoxypropionate | Malondialdehyde bis(dimethyl acetal) | Diethoxypropionate yields the 7-oxo; Malondialdehyde yields the unsubstituted 7-H (requires oxidation). |
| Chlorinating Agent | |||
| Base (Step 2) | DIPEA / Pyridine | Diethylaniline is preferred for high-temp stability; Pyridine can form sticky salts. |
Expert Insights & Troubleshooting
The "Insolubility Trap"
The 7-oxo intermediate is often colloquially called "brick dust" due to its extreme insolubility in most organic solvents.
-
Issue: NMR analysis is difficult; reaction completion is hard to monitor by TLC.
-
Solution: Monitor the disappearance of the starting pyrimidine by LCMS. Do not attempt to purify the intermediate by chromatography. Trituration with hot ethanol is sufficient.
Regioselectivity of Chlorination
If the starting material contains a 4-hydroxyl group (on the pyrimidine ring) and a 7-hydroxyl group (on the pyridine ring),
-
Control: To obtain specifically the 7-chloro, the C4 position must be substituted (e.g., amino) or protected prior to the sequence. The protocol above uses a 2,4-diamino precursor, which remains intact (though primary amines may form phosphoramidates reversibly, they usually hydrolyze back to amines during the ice quench).
Vilsmeier-Haack Interference
Avoid using DMF as a co-solvent in the chlorination step if possible.
References
-
Asif, M. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Current Organic Chemistry. Link
-
Sun, Z., et al. (2012).[6] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Link
-
Kobayashi, K., et al. (2017).[7] Synthesis of 7,8-Dihydropyrido[2,3-d]pyrimidine Derivatives from 4,6-Dichloro-2-(methylsulfanyl)pyrimidine. Heterocycles. Link
-
Organic Syntheses. Procedure for 2,4-Diamino-6-hydroxypyrimidine. Org. Synth. Coll. Vol. 4, p.245. Link
-
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines-7-ones as Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 7-Chloropyrido[2,3-d]pyrimidine
Introduction: The Privileged Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The pyrido[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines and pteridines.[1][2] This structural analogy allows molecules containing this framework to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[3] Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] Notably, this scaffold is the cornerstone of several kinase inhibitors, which are crucial in oncology for targeting aberrant cell signaling pathways.[2][5][6]
The functionalization of the pyrido[2,3-d]pyrimidine ring system is key to modulating its biological activity. 7-Chloropyrido[2,3-d]pyrimidine, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a strategic handle for the introduction of diverse functionalities and the generation of extensive chemical libraries for drug screening.[7][8] This guide provides an in-depth exploration of the SNAr reactions of this compound, offering mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.
Mechanistic Insights: Activating the 7-Position for Nucleophilic Attack
The feasibility of nucleophilic aromatic substitution on an aromatic ring is contingent on the presence of electron-withdrawing groups that can stabilize the intermediate negative charge. In the pyrido[2,3-d]pyrimidine system, the electron-deficient nature of both the pyridine and pyrimidine rings facilitates nucleophilic attack. The nitrogen atoms within the bicyclic system act as powerful electron sinks, withdrawing electron density from the ring and activating the carbon atoms towards attack by nucleophiles.[9]
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the electron-withdrawing pyrido[2,3-d]pyrimidine ring system. In the second, typically rapid, step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The regioselectivity of nucleophilic attack on chloro-substituted pyridopyrimidines is influenced by the position of the nitrogen atoms, which effectively stabilize the Meisenheimer complex. For this compound, the nitrogen atoms at positions 1, 3, and 8 are positioned to stabilize the negative charge generated upon nucleophilic attack at C-7.
Caption: Mechanism of SNAr on this compound.
General Experimental Workflow
A typical experimental workflow for the nucleophilic aromatic substitution of this compound involves reaction setup, monitoring, workup, and purification. The specific conditions will vary depending on the nucleophile and substrate, but a generalized procedure is outlined below.
Caption: Generalized experimental workflow for SNAr reactions.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific nucleophile and substrate used. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles
The substitution of the 7-chloro group with amines is a common strategy to introduce diverse side chains, often crucial for biological activity.
-
Objective: To synthesize 7-amino-substituted pyrido[2,3-d]pyrimidine derivatives.
-
Materials:
-
This compound (1 equivalent)
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, DIPEA, Et₃N) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP, or a high-boiling alcohol like 2-propanol)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Reaction with Thiol Nucleophiles
Thiol nucleophiles can be used to introduce sulfur-containing moieties, which can act as hydrogen bond acceptors or participate in other crucial interactions with biological targets.
-
Objective: To synthesize 7-thio-substituted pyrido[2,3-d]pyrimidine derivatives.
-
Materials:
-
This compound (1 equivalent)
-
Thiol (1.1 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, NaH) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, THF)
-
-
Procedure:
-
If using a base like NaH, add it to a solution of the thiol in the anhydrous solvent at 0 °C and stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive thiols.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Protocol 3: Reaction with Alkoxide Nucleophiles
The introduction of alkoxy groups can modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
-
Objective: To synthesize 7-alkoxy-substituted pyrido[2,3-d]pyrimidine derivatives.
-
Materials:
-
This compound (1 equivalent)
-
Alcohol (can be used as solvent)
-
Base (e.g., NaH, sodium alkoxide) (1.1 - 1.5 equivalents)
-
-
Procedure:
-
Prepare the corresponding alkoxide by adding a strong base (e.g., NaH) to the alcohol at 0 °C.
-
Add this compound to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress.
-
After completion, cool the mixture and carefully quench any excess base with water.
-
Remove the alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Summary of Representative Nucleophilic Aromatic Substitution Reactions
The following table summarizes various SNAr reactions reported for chloro-substituted pyrido[2,3-d]pyrimidines and related scaffolds, providing a valuable reference for reaction conditions and expected outcomes.
| Entry | Starting Material | Nucleophile | Base/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 7-chloro-5-methyl-6-((2,5-dimethoxyphenyl)methyl)pyrido[2,3-d]pyrimidine-2,4-diamine | Hydrogenolysis | Pd/C, KOH | - | - | - | [10] |
| 2 | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | Triethylamine | EtOH | Reflux | Moderate | [11] |
| 3 | 2,4-dichloropyrimidine | Amines | - | - | - | - | [12] |
| 4 | 2,4-diazidopyrido[3,2-d]pyrimidine | Thiols, Amines, Alcohols | - | - | - | 20-98 | [13] |
| 5 | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | Amines | - | - | - | - | [14] |
Note: Direct examples for this compound are limited in the provided search results. The table includes reactions on closely related structures to provide insights into potential reaction conditions.
Conclusion and Future Perspectives
This compound is a highly valuable building block for the synthesis of novel, biologically active compounds. The nucleophilic aromatic substitution reactions at the 7-position offer a reliable and versatile method for introducing a wide range of functional groups. The protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently explore the chemical space around the pyrido[2,3-d]pyrimidine scaffold. As the demand for novel therapeutics continues to grow, the strategic functionalization of such privileged heterocycles will undoubtedly play a pivotal role in the future of drug discovery.
References
- Zaplivalova, Z., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Russian Chemical Bulletin, 68(11), 2007-2022.
- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
- Ahmad, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6584-6615.
-
Ahmad, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]
- Baviskar, A. T., et al. (2022).
- Ahmad, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6584-6615.
- Hosseini-Zare, M. S., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 133-151.
- Singh, S., & Singh, J. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Archiv der Pharmazie, 354(5), e2000358.
- Ahmad, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6584-6615.
- Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Kleniewska, K., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7752.
- Polo, E. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
- Chem Help ASAP. (2020, February 2).
- Castro, A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(14), 6546-6556.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018).
- BenchChem. (2025).
- BenchChem. (n.d.). 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine.
- Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Klimov, A. S., et al. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
-
Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][5][15]oxazine derivatives from 5-acetyl-4-aminopyrimidines. (2025). ResearchGate.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195977.
- El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11947-11963.
- Note Synthesis of some novel pyrido[2,3- d]pyrimidine derivatives and their antimicrobial investig
- Baviskar, A. T., et al. (2022).
- Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Zare, A., et al. (2019). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures, 9(3), 506-515.
- Tu, S., et al. (2007). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. Journal of Heterocyclic Chemistry, 44(5), 1083-1090.
- Bazgir, A., et al. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 24(5), 876-880.
- Shawali, A. S., et al. (2010). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-.
- BenchChem. (2025). Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. with 6-Chloropyrido[2,3-d]pyrimidine*.
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- 5. researchgate.net [researchgate.net]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 7-Chloropyrido[2,3-d]pyrimidine
The following technical guide is structured as a Tier-2 Support Resource for the optimization of Suzuki-Miyaura cross-coupling reactions involving 7-Chloropyrido[2,3-d]pyrimidine .
Ticket ID: SUZ-PYR-7CL-OPT Status: Active Assigned Specialist: Senior Application Scientist
Substrate Analysis & Reactivity Profile
Before initiating optimization, you must understand why this substrate fails under standard conditions.
-
Electronic Environment: The this compound scaffold is a fused bicyclic system containing three nitrogen atoms. The C7-Cl bond is located on the pyridine ring, alpha to the N8 nitrogen.
-
Reactivity Analog: Chemically, this position behaves like an activated 2-chloropyridine . It is highly electron-deficient.
-
Primary Failure Modes:
-
Hydrolysis (SNAr): The C7 position is so electrophilic that hydroxide ions (from aqueous bases) can displace the chloride, forming the 7-hydroxy (lactam) impurity (7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine).
-
Catalyst Deactivation: The N1, N3, and N8 atoms are potent sigma-donors that can displace phosphine ligands from Palladium, forming inactive [Pd(Substrate)2Cl2] complexes.
-
Protodeboronation: The electron-deficient nature of the coupled product can accelerate the decomposition of the boronic acid partner if the reaction stalls.[1]
-
Standard Operating Procedures (SOPs)
We recommend two distinct protocols. Start with Method A . If you observe hydrolysis (>10% 7-OH product), switch immediately to Method B .
Method A: The "Robust" Protocol (Aqueous)
Best for: Stable boronic acids and substrates where hydrolysis is not observed.
| Component | Reagent/Condition | Specification |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 3–5 mol% |
| Base | Na₂CO₂ or K₂CO₃ | 2.0 equiv (2M aqueous solution) |
| Solvent | 1,4-Dioxane | 0.1 M concentration |
| Temp | 80–90 °C | Oil bath or heating block |
| Time | 2–6 Hours | Monitor by LCMS every hour |
Method B: The "Anhydrous" Protocol (High Performance)
Best for: Hydrolysis-prone substrates, sterically hindered partners, or when Method A yields <40%.
| Component | Reagent/Condition | Specification |
| Pre-Catalyst | XPhos Pd G3 | 2–4 mol% (Ensures rapid activation) |
| Base | K₃PO₃ (Anhydrous) | 2.0–3.0 equiv (Finely ground) |
| Solvent | THF or Toluene | Anhydrous (0.1 M) |
| Temp | 60–80 °C | Lower temp reduces side reactions |
| Additive | Water (Trace) | Strictly 2–4 equivalents (activates boronic acid without causing hydrolysis) |
Workflow Visualization
The following diagram illustrates the critical decision pathways for this specific scaffold.
Caption: Decision tree for optimizing this compound coupling based on LCMS impurity profiling.
Troubleshooting Guide (FAQ)
Q1: I see a new peak with Mass [M - 35 + 17] (M-Cl+OH). What happened?
Diagnosis: You are observing hydrolysis of the C7-chloride to the C7-hydroxyl (lactam). The Mechanism: The 7-position is highly activated. In the presence of water and high heat, hydroxide ions (generated from equilibrium with carbonate bases) attack the C7 position via Nucleophilic Aromatic Substitution (SNAr), competing with the Suzuki mechanism. The Fix:
-
Eliminate Water: Switch to Method B (Anhydrous K₃PO₄ in THF/Toluene).
-
Change Base: Use a non-nucleophilic base like CsF (Cesium Fluoride) in anhydrous dioxane.
-
Lower Temperature: SNAr typically requires higher activation energy than Pd-catalyzed coupling. Drop the temperature by 10–20°C.
Q2: The reaction turns black immediately and conversion stops at 20%.
Diagnosis: Catalyst decomposition ("Pd Black" formation) or poisoning. The Mechanism: The nitrogen atoms in the pyrido-pyrimidine core (specifically N8) are coordinating to the Palladium, displacing the phosphine ligands. Once "naked" Pd is released, it aggregates into inactive metal. The Fix:
-
Use Buchwald Precatalysts: Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands create a "protective shell" around the Pd, preventing the substrate nitrogens from binding to the metal center [1].[2]
-
Avoid Pd(PPh₃)₄: Triphenylphosphine is too labile for this substrate.
Q3: My boronic acid is disappearing, but the chloride remains.
Diagnosis: Protodeboronation of the coupling partner.[1][2] The Mechanism: Heteroaryl boronic acids are unstable in basic, aqueous media at high temperatures. They hydrolyze the C-B bond faster than the Transmetallation step occurs. The Fix:
-
Excess Reagent: Increase boronic acid equivalents to 1.5–2.0.
-
Slow Addition: Dissolve the boronic acid in the solvent and add it dropwise to the hot reaction mixture over 30–60 minutes. This keeps the instantaneous concentration low, favoring the coupling over decomposition [2].
Advanced Optimization: Ligand Screening Matrix
If standard methods fail, perform a micro-screen using the conditions below.
| Ligand Class | Recommended Ligand | Rationale for this Substrate |
| Bidentate | dppf | Large bite angle; resistant to displacement by N-heterocycles. Good starting point. |
| Bulky Monodentate | XPhos | Excellent for aryl chlorides; steric bulk prevents N-coordination. |
| Electron Rich | PCy₃ (or Pd-132) | Increases rate of oxidative addition into the strong C-Cl bond. |
| NHC | PEPPSI-IPr | Extremely stable; useful if the reaction requires high heat (>100°C) to proceed. |
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Preventing decomposition of 7-Chloropyrido[2,3-d]pyrimidine during storage
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the technical support guide for 7-Chloropyrido[2,3-d]pyrimidine. As a key heterocyclic intermediate in medicinal chemistry and drug development, the stability and purity of this compound are paramount for reproducible experimental outcomes.[1] This guide, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common questions regarding its storage, handling, and stability.
Section 1: Understanding the Stability of this compound
This section addresses the fundamental chemical properties that influence the compound's stability.
Q1: What are the key chemical features affecting the stability of this compound?
The stability of this compound is primarily dictated by its bicyclic heteroaromatic structure. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nitrogen atoms. The chlorine atom at the 7-position is attached to this electron-poor system, making the carbon atom it's bonded to highly electrophilic. This chemical environment makes the chloro-substituent susceptible to nucleophilic aromatic substitution (SₙAr) reactions, which is the principal consideration for its stability.[2][3]
Q2: What is the primary pathway of decomposition for this compound?
The most common decomposition pathway is hydrolysis . Due to the electrophilic nature of the carbon at the 7-position, the compound is sensitive to moisture.[2] Water molecules can act as nucleophiles, attacking this carbon and displacing the chloride ion. This reaction results in the formation of 7-Hydroxypyrido[2,3-d]pyrimidine (the corresponding pyridone) and hydrochloric acid (HCl). The presence of trace amounts of acid or base can catalyze this degradation.
Additionally, like many chlorinated organic compounds, it can undergo thermal decomposition at high temperatures, potentially releasing toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[4]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrido[2,3-d]pyrimidines
Welcome to the technical support center for the analysis of substituted pyrido[2,3-d]pyrimidines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Pyrido[2,3-d]pyrimidines are a cornerstone in medicinal chemistry, with applications as anticancer, antibacterial, and kinase inhibitors.[1][2] However, their complex electronic nature and potential for substitution at various positions often lead to intricate NMR spectra that can be challenging to interpret.
This resource provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex spectral interpretation issues.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons on my pyrido[2,3-d]pyrimidine resonate at such high chemical shifts (downfield)?
A1: The downfield chemical shifts of the aromatic protons in the pyrido[2,3-d]pyrimidine scaffold are primarily due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the nitrogen in the pyridine ring.[3] These nitrogen atoms reduce the electron density around the attached protons, leading to a deshielding effect. This causes them to resonate at a higher frequency (ppm value) compared to protons on a simple benzene ring. The presence of additional electron-withdrawing substituents will further exacerbate this downfield shift.
Q2: I'm observing fewer proton signals in the aromatic region than I expect. What could be the reason?
A2: This is a common issue that can arise from two main scenarios:
-
Accidental Equivalence: Protons that are chemically distinct may coincidentally have very similar electronic environments, causing their signals to overlap and appear as a single resonance. This is more likely to occur in symmetrically substituted derivatives.
-
Signal Overlap: The signals may not be truly equivalent but are so close in chemical shift that they are not resolved at the magnetic field strength of your NMR spectrometer.
To resolve this, consider re-acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) to increase signal dispersion.[3] Alternatively, changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.[3]
Q3: My NMR sample in DMSO-d₆ shows a broad signal that disappears upon D₂O exchange. What is it?
A3: This is characteristic of an exchangeable proton, typically from an amine (-NH₂) or amide (-NH-) group. In the pyrido[2,3-d]pyrimidine series, this is common for amino-substituted derivatives.[4] The deuterium from D₂O exchanges with the proton, and since deuterium is not observed in ¹H NMR, the signal disappears.
Q4: What are typical coupling constant (J-value) ranges for protons on the pyridine ring of the scaffold?
A4: The coupling constants are indicative of the spatial relationship between protons. For the pyridine ring portion of the pyrido[2,3-d]pyrimidine core:
-
Ortho-coupling (³JHH): Between protons on adjacent carbons, typically in the range of 4-8 Hz.
-
Meta-coupling (⁴JHH): Between protons separated by two carbons, which is smaller, around 2-3 Hz.[3]
-
Para-coupling (⁵JHH): Between protons on opposite sides of the ring, which is often very small or not resolved (<1 Hz).[3]
These values can be influenced by the nature and position of substituents on the ring.
Troubleshooting Guides
Guide 1: Resolving Severe Signal Overlap in the Aromatic Region
A common and frustrating issue is the severe overlap of aromatic proton signals, making multiplicity analysis and assignment impossible from a simple 1D ¹H NMR spectrum.
The Problem: You have synthesized a disubstituted pyrido[2,3-d]pyrimidine, and the aromatic region of the ¹H NMR spectrum shows a complex, unresolved multiplet, even though you expect to see distinct doublets and triplets.
Causality: The electronic effects of your substituents may not be sufficiently differentiated to induce large enough chemical shift differences between the remaining aromatic protons.
Troubleshooting Workflow:
Caption: Workflow for resolving signal overlap.
Step-by-Step Protocol: 2D COSY (Correlation Spectroscopy)
The COSY experiment is a powerful tool for identifying protons that are coupled to each other (typically through 2-3 bonds).[3][5]
-
Sample Preparation: Prepare your sample as you would for a standard 1D ¹H NMR.
-
Acquisition:
-
Load a standard COSY pulse sequence on your spectrometer.
-
The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. 128 or 256 increments are often sufficient for initial analysis.[6]
-
Set the number of scans per increment to a multiple of 8 or 16 for proper phase cycling.
-
-
Processing:
-
Perform a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
-
Interpretation:
-
The 1D ¹H NMR spectrum appears on the diagonal.
-
Cross-peaks (off-diagonal signals) indicate that the two protons at the corresponding chemical shifts on the diagonal are J-coupled. By tracing the correlations, you can walk through the spin systems in your molecule, even if the signals are overlapped in the 1D spectrum.[7]
-
Guide 2: Unambiguous Determination of Substituent Regiochemistry
When synthesizing substituted pyrido[2,3-d]pyrimidines, multiple isomers are often possible. Confirming the exact position of your substituents is critical.
The Problem: You have performed a reaction to add a substituent (e.g., a methyl group) to the pyrido[2,3-d]pyrimidine core, but you are unsure of its exact location.
Causality: The directing effects of existing groups on the heterocyclic system can lead to a mixture of products or an unexpected regioisomer.
Troubleshooting Workflow:
Caption: Workflow for determining regiochemistry.
Step-by-Step Protocols:
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[5][8] This allows you to definitively link proton and carbon resonances.
-
Interpretation: An HSQC spectrum will show a cross-peak for every C-H bond in your molecule. This is invaluable for assigning the carbon spectrum.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for determining molecular connectivity. It shows correlations between protons and carbons that are separated by two or three bonds.[9][10]
-
Acquisition: The key parameter is the long-range coupling delay, which is typically optimized for J-couplings of around 8 Hz.
-
Interpretation: Observe the cross-peaks between the protons of your substituent (e.g., the methyl protons) and the carbons of the pyrido[2,3-d]pyrimidine core. A correlation from the methyl protons to a specific ring carbon confirms the attachment point. For example, a three-bond correlation from a methyl group's protons to a quaternary carbon in the ring is strong evidence for the substitution pattern.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[3][5]
-
Acquisition: A key parameter is the "mixing time," which allows for the NOE to build up. This is typically in the range of 50-800 ms.[6]
-
Interpretation: A cross-peak between the protons of your substituent and a specific proton on the aromatic core confirms their spatial proximity, which can be used to deduce the substitution pattern.
-
Guide 3: Dealing with Tautomerism
Pyrido[2,3-d]pyrimidines with hydroxyl, amino, or thiol substituents can exist as a mixture of tautomers in solution. This can lead to the appearance of more signals than expected or broad, ill-defined peaks.
The Problem: Your ¹H or ¹³C NMR spectrum shows two sets of signals for what you believe is a single compound, or some signals are unusually broad.
Causality: The compound is undergoing chemical exchange between two or more tautomeric forms that is slow on the NMR timescale.[11][12] For example, a 4-hydroxypyrido[2,3-d]pyrimidine can exist in equilibrium with its 4-oxo tautomer.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help to resolve this issue.
-
At higher temperatures: The rate of exchange between tautomers may increase, causing the separate signals to coalesce into a single, averaged set of peaks.
-
At lower temperatures: The exchange may be slowed down, resulting in sharper, more well-defined signals for each individual tautomer.
-
-
Solvent Effects: The position of the tautomeric equilibrium can be highly dependent on the solvent.[13] Acquiring spectra in both polar (e.g., DMSO-d₆) and non-polar (e.g., CDCl₃) solvents may favor one tautomer over the other, simplifying the spectrum.
-
2D NMR: Techniques like HMBC can still be used to piece together the structure of the major tautomer present in the solution.
Data Tables for Reference
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrido[2,3-d]pyrimidines
| Position | Typical Chemical Shift Range (ppm) | Notes |
| H-2 | 8.3 - 8.6 | Often a singlet, downfield due to adjacent nitrogens.[14][15] |
| H-4 | 8.5 - 9.0 | Can be significantly shifted depending on substituents at C-2 and N-3. |
| H-5 | 7.5 - 8.5 | Influenced by substituents on the pyridine ring. |
| H-6 | 7.0 - 8.0 | Chemical shift is sensitive to the nature of the C-7 substituent. |
| H-7 | 8.0 - 8.8 | Often a singlet or doublet, depending on substitution at C-6.[14] |
Note: These are general ranges and can vary significantly based on substitution patterns and solvent.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrido[2,3-d]pyrimidine Core
| Position | Typical Chemical Shift Range (ppm) | Notes |
| C-2 | 150 - 160 | Quaternary or CH, depending on substitution. |
| C-4 | 160 - 170 | Often a carbonyl in dione derivatives or a quaternary carbon.[14] |
| C-4a | 115 - 125 | Quaternary carbon at the ring junction. |
| C-5 | 130 - 145 | |
| C-6 | 110 - 130 | |
| C-7 | 150 - 160 | |
| C-8a | 155 - 165 | Quaternary carbon at the ring junction. |
Note: Assignments should always be confirmed with 2D NMR experiments like HSQC and HMBC.
References
-
Abdel-Aziem, A.; El-Gendy, M. S.; Abdelhamid, A. O. Synthesis and Antimicrobial Activities of pyrido[2,3-d]pyrimidine, Pyridotriazolopyrimidine, Triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine Derivatives. Eur. J. Chem.2012 , 3, 455-460. [Link]
-
Tiwari, G., et al. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Pharmaceuticals2021 . [Link]
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]
-
An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. Ultrasonics Sonochemistry2008 . [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing2024 . [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]
-
Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry2023 . [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. ResearchGate. [Link]
-
Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. AWS. [Link]
-
2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]
-
HSQC and HMBC. Columbia University. [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. PMC. [Link]
-
How does 2D NMR help to elucidate chemical structure?. ResearchGate. [Link]
-
ChemInform Abstract: Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]
-
Tautomerism Detected by NMR. MDPI. [Link]
-
Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. Scientific & Academic Publishing. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]
-
Tautomerization effect on NMR spectrum. Reddit. [Link]
-
Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link]
-
NMR Coupling Constants. Iowa State University. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]
-
Synthesis and conformational analysis of 3-substituted derivatives of 1H, 3H-pyrido[2,3-d]pyrimidin-4-one of expected depressive activity on central nervous system. Part II. ResearchGate. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
-
Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. [Link]
-
Multiplet Guide and Workbook. University of California, Irvine. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. NIH. [Link]
-
Spin-spin splitting and coupling. University of Colorado Boulder. [Link]
-
Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. PMC. [Link]
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- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives [article.sapub.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
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- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 14. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
The Kinase Selectivity of Pyrido[2,3-d]pyrimidine Isomers: A Comparative Guide for Drug Discovery Professionals
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the kinase ATP pocket, making it a versatile framework for targeting a wide array of kinases implicated in oncology and other diseases. However, the therapeutic success of a kinase inhibitor is not solely dependent on its potency but also, critically, on its selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides an in-depth, objective comparison of the kinase selectivity of different pyrido[2,3-d]pyrimidine isomers, offering supporting experimental data and insights into the structural determinants of selectivity to aid researchers in the rational design of next-generation kinase inhibitors.
The Critical Role of Isomerism in Modulating Kinase Selectivity
The term "isomer" in the context of pyrido[2,3-d]pyrimidines can refer to two key aspects: the arrangement of nitrogen atoms within the bicyclic core (core isomers) and the positional isomers of substituents appended to a common core. Both forms of isomerism play a pivotal role in defining the inhibitor's interaction with the kinome, often leading to dramatic shifts in selectivity. Understanding these nuances is paramount for medicinal chemists aiming to fine-tune the activity of their compounds.
This guide will delve into both aspects, comparing the selectivity profiles of inhibitors based on the pyrido[2,3-d]pyrimidine scaffold and its related isomers, and examining how subtle changes in substituent positioning on the pyrido[2,3-d]pyrimidine core can transform a broad-spectrum inhibitor into a highly selective agent.
Comparative Kinase Selectivity of Pyrido[2,3-d]pyrimidine-Based Inhibitors
The following table summarizes the kinase inhibitory profiles of several key pyrido[2,3-d]pyrimidine derivatives, highlighting the impact of structural modifications on their selectivity.
| Compound/Isomer | Primary Target(s) | IC50 (nM) | Key Off-Targets | Selectivity Notes |
| PD-089828 (4b) | Broad-Spectrum Tyr Kinase | PDGFr: 1110, FGFr: 130 , EGFr: 450, c-Src: 220 | Multiple | A broadly active tyrosine kinase inhibitor, serving as a lead compound for further optimization.[1] |
| Compound 4e | FGFr | 60 | PDGFr, EGFr, c-Src, InsR (all >50,000) | Replacement of the 6-(2,6-dichlorophenyl) moiety of PD-089828 with a 6-(3',5'-dimethoxyphenyl) group results in a highly selective FGFr inhibitor.[1] |
| PD173074 | FGFR1, FGFR3 | FGFR1: 21.5, FGFR3: 5 | VEGFR2 (~100), PDGFR (17600), c-Src (19800), EGFR (>50000) | A potent and selective inhibitor of FGFR1 and FGFR3.[2] It shows over 1000-fold selectivity for FGFR1 over PDGFR and c-Src.[3][4] |
| c-Src Selective Inhibitor | c-Src | <10 | 6 to >100-fold selective over bFGFr, PDGFr, and EGFr | Pyrido[2,3-d]pyrimidines have been developed as potent and selective ATP-competitive inhibitors of c-Src kinase.[3] |
| mTOR Inhibitors | mTOR | Potent (specific values not disclosed) | Good selectivity against other PI3K-related kinases | A series of pyrido[2,3-d]pyrimidine-2,4-diamines have been identified as potent and selective mTOR kinase inhibitors.[5][6] |
| Aurora Kinase Inhibitors | Aurora A, Aurora B | 9.4–25 mg/L | - | Certain pyrido[2,3-d]pyrimidine derivatives exhibit potent inhibition against Aurora A and B kinases.[7] |
| CSF-1R Inhibitors | CSF-1R | Subnanomolar | Excellent selectivity against other PDGFR family kinases | Pyrrolo[2,3-d]pyrimidines (a related scaffold) have been developed as highly selective CSF-1R inhibitors.[8][9][10][11] |
The Broader Family: Kinase Selectivity of Pyridopyrimidine Core Isomers
Beyond the pyrido[2,3-d]pyrimidine scaffold, other pyridopyrimidine isomers have been explored as kinase inhibitors, each presenting a unique selectivity profile.
| Core Isomer | Representative Target(s) | Key Features |
| Pyrido[3,4-d]pyrimidine | MPS1, RIPK3 | This scaffold has been utilized to develop potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][8] |
| Pyrido[3,2-d]pyrimidine | PI3Kδ, PI3K/mTOR | Derivatives of this isomer have been identified as potent and selective inhibitors of PI3Kδ and dual PI3K/mTOR inhibitors.[12] |
| Pyrido[4,3-d]pyrimidine | EGFR, KRAS | This core has been employed in the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and KRAS.[13] |
Visualizing the Impact: Signaling Pathways Targeted by Pyrido[2,3-d]pyrimidines
The diverse kinase targets of pyrido[2,3-d]pyrimidine inhibitors translate to the modulation of numerous critical cellular signaling pathways. The following diagram illustrates a representative pathway, the FGFR signaling cascade, which is a key target for this class of inhibitors.
Caption: FGFR signaling pathway and the inhibitory action of PD173074.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
To quantitatively assess the binding affinity and selectivity of kinase inhibitors, a robust and high-throughput assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a direct measure of inhibitor binding to the kinase active site.
Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (tracer) from the kinase of interest by a test compound.[14] Binding of the tracer to a europium (Eu)-labeled anti-tag antibody (which binds to the tagged kinase) results in a high FRET signal.[15] An inhibitor competing with the tracer for the ATP binding site will lead to a decrease in the FRET signal.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A solution.[16]
-
Prepare serial dilutions of the test compound (e.g., pyrido[2,3-d]pyrimidine isomer) in 100% DMSO. From these master dilutions, create 4X intermediate dilutions in Kinase Buffer A.[14]
-
Prepare a 2X kinase/Eu-antibody mixture in Kinase Buffer A. The final concentrations of kinase and antibody will depend on the specific kinase being assayed.[14] It is crucial to centrifuge the antibody solution before use to remove any aggregates.[17]
-
Prepare a 4X tracer solution in Kinase Buffer A at the appropriate concentration, which is typically near the Kd for its interaction with the kinase.[14][17]
-
-
Assay Plate Setup (384-well plate):
-
Incubation:
-
Mix the plate briefly on a plate shaker.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[14]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Measure the emission at 665 nm (Alexa Fluor™ 647 acceptor) and 615 nm (Europium donor) with an excitation at 340 nm.[15]
-
-
Data Analysis:
-
Calculate the emission ratio by dividing the 665 nm signal by the 615 nm signal.[14]
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
The Structural Basis of Selectivity: A Look into the Kinase Active Site
The selectivity of pyrido[2,3-d]pyrimidine inhibitors is dictated by the specific interactions they form within the ATP-binding pocket of their target kinases. Subtle differences in the amino acid composition and conformation of this pocket across the kinome can be exploited to achieve selectivity.
A key determinant of selectivity is the "gatekeeper" residue, which is located at the entrance to a hydrophobic back pocket adjacent to the ATP-binding site. Kinases with a small gatekeeper residue (e.g., threonine or valine) can accommodate inhibitors with bulky substituents that can access this back pocket, while kinases with a larger gatekeeper (e.g., methionine or phenylalanine) cannot.
For example, the high selectivity of compound 4e for FGFR can be attributed to the specific interactions of its 3',5'-dimethoxyphenyl group within the FGFR active site, which are not as favorable in other kinases like PDGFr and c-Src.[1] Similarly, the development of selective c-Src inhibitors from the pyrido[2,3-d]pyrimidine scaffold has relied on exploiting unique features of the c-Src active site.[3]
The following diagram illustrates the conceptual binding mode of a selective versus a non-selective pyrido[2,3-d]pyrimidine inhibitor, highlighting the role of the gatekeeper residue.
Caption: Role of the gatekeeper residue in determining kinase selectivity.
Conclusion: Rational Design for Enhanced Selectivity
The pyrido[2,3-d]pyrimidine scaffold and its isomers represent a highly versatile platform for the development of potent and selective kinase inhibitors. As demonstrated, subtle modifications to the core structure or its substituents can dramatically alter the kinase selectivity profile. By leveraging a deep understanding of structure-activity relationships, employing robust biochemical assays for quantitative assessment, and considering the structural nuances of the target kinase active site, researchers can rationally design novel pyrido[2,3-d]pyrimidine-based inhibitors with improved therapeutic potential and reduced off-target effects. This comparative guide serves as a valuable resource for drug discovery professionals, providing the foundational knowledge and experimental framework to navigate the complex landscape of kinase inhibitor design and optimization.
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A Benchmark Analysis of Novel Pyrido[2,3-d]pyrimidine Derivatives Against the CDK4/6 Inhibitor Palbociclib
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of CDK4/6 in Oncology and the Rise of Selective Inhibitors
The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central regulators of cell cycle progression.[2] Specifically, the CDK4 and CDK6 enzymes, in complex with their regulatory partner Cyclin D, play a pivotal role in the G1-S phase transition.[1][3] This transition is a critical checkpoint where the cell commits to DNA replication and division. In many cancers, the CDK4/6-Cyclin D axis is hyperactivated, leading to uncontrolled cell proliferation.[3]
Palbociclib (Ibrance®), a first-in-class, orally bioavailable inhibitor of CDK4/6, has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4][5] By selectively targeting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor.[4] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the expression of genes required for entry into the S phase and effectively inducing G1 cell cycle arrest.[1]
The clinical success of Palbociclib has spurred the development of a new generation of CDK inhibitors. Among the promising scaffolds being explored is the pyrido[2,3-d]pyrimidine core, a privileged heterocyclic structure known for its diverse biological activities, including potent kinase inhibition.[6][7] This guide provides a comprehensive benchmark analysis of newly developed pyrido[2,3-d]pyrimidine derivatives against the established clinical agent, Palbociclib. We will delve into their comparative efficacy at both a molecular and cellular level, supported by experimental data and detailed protocols to provide a practical resource for researchers in the field of oncology drug discovery.
The CDK4/6-Cyclin D-Rb Signaling Pathway
The following diagram illustrates the critical role of CDK4/6 in cell cycle progression and the mechanism of action of inhibitors like Palbociclib and the novel pyrido[2,3-d]pyrimidine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of new anticancer compounds.
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (new pyrido[2,3-d]pyrimidine derivatives and Palbociclib) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.
Protocol 3: In Vitro CDK4/6 Kinase Assay
This protocol is used to directly measure the inhibitory effect of the compounds on the enzymatic activity of CDK4 and CDK6.
Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is converted to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction containing recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of the test compounds or a vehicle control to the reaction wells.
-
Kinase Reaction: Incubate the reaction mixture at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.
Conclusion and Future Directions
The pyrido[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel and potent kinase inhibitors. The emerging derivatives, particularly the imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, demonstrate compelling in vitro potency against CDK4 and CDK6, rivaling the established drug, Palbociclib. While the pyrazol-1-yl pyridopyrimidine derivatives may exhibit a different potency profile, their significant anti-proliferative activity warrants further investigation into their mechanism of action, which may involve additional targets beyond CDK4/6.
This guide provides a foundational benchmark for these new chemical entities. For drug development professionals, the next logical steps involve comprehensive preclinical evaluation, including:
-
Selectivity Profiling: Assessing the inhibitory activity of the lead compounds against a broad panel of kinases to determine their selectivity and potential off-target effects.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the most promising derivatives in relevant animal models of cancer (e.g., breast cancer xenografts).
-
Pharmacokinetic and Toxicological Studies: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of the lead candidates.
The data presented herein strongly supports the continued exploration of pyrido[2,3-d]pyrimidine derivatives as a promising class of next-generation CDK4/6 inhibitors. Through rigorous and objective benchmarking against established standards like Palbociclib, the scientific community can identify and advance the most effective new therapies for patients in need.
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Elzahabi, H. S. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]
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Elzahabi, H. S. A., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 546-557. [Link]
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Abdel-Maksoud, M. S., et al. (2019). Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d]t[3][8][9]riazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. ResearchGate. [Link]
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Saleh, N. M., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Bentham Science Publishers. [Link]
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Elzahabi, H. S. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PubMed. [Link]
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Triki, D., et al. (2021). Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv. [Link]
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El-Sayed, N. F., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6898. [Link]
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Shi, D., et al. (2020). Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. European Journal of Medicinal Chemistry, 193, 112239. [Link]
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Al-Issa, F. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1973. [Link]
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Spring, L. M., et al. (2017). Differences Between CDK4&6 Inhibitors Predict Future Approaches. Targeted Oncology. [Link]
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The Ascendancy of the Pyrido[2,3-d]pyrimidine Scaffold: A Head-to-Head Comparison of Next-Generation EGFR Inhibitors
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target, particularly in non-small cell lung cancer (NSCLC). The relentless pursuit of more potent and selective EGFR inhibitors has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a privileged structure, giving rise to a multitude of inhibitors with impressive preclinical and clinical profiles. This guide provides a detailed, head-to-head comparison of key EGFR inhibitors built upon this versatile scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and mechanistic insights.
The pyrido[2,3-d]pyrimidine scaffold is an isostere of purine, the core of ATP, allowing it to competitively bind to the ATP-binding site of the EGFR kinase domain.[1] This inherent advantage, coupled with the amenability of the core to diverse substitutions, has enabled the development of inhibitors that not only target the wild-type EGFR but also clinically relevant mutants that confer resistance to earlier generations of inhibitors.
Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based EGFR Inhibitors
The following sections delve into a comparative analysis of representative pyrido[2,3-d]pyrimidine derivatives, focusing on their inhibitory potency against wild-type and mutant EGFR, as well as their anti-proliferative activity in cancer cell lines. It is important to note that the data presented is a synthesis from multiple studies, and direct comparisons should be considered in the context of potentially varying experimental conditions.
Targeting Wild-Type and Early Mutants
Initial exploration of the pyrido[2,3-d]pyrimidine scaffold yielded compounds with broad tyrosine kinase inhibitory activity. A notable early example is PD-089828 , which demonstrated inhibitory activity against EGFR, PDGFr, and FGFr.[2][3] Subsequent structure-activity relationship (SAR) studies focused on enhancing potency and selectivity for EGFR.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | EGFR | 14.8 | [4][5] |
| PD-089828 (4b) | EGFR | 450 | [2][3] |
| Compound 8a | EGFRWT | 99 | [6] |
Table 1: Inhibitory Potency of Early-Stage Pyrido[2,3-d]pyrimidine Derivatives against Wild-Type EGFR.
The data indicates that strategic modifications to the pyrido[2,3-d]pyrimidine core can significantly enhance EGFR inhibitory activity. For instance, Compound 1, a 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine derivative, showed a marked improvement in potency compared to the initial lead, PD-089828.[4][5]
Overcoming Resistance: Targeting the T790M "Gatekeeper" Mutation
A major clinical challenge in EGFR-targeted therapy has been the emergence of the T790M mutation, which confers resistance to first- and second-generation inhibitors like gefitinib and erlotinib.[7] The development of third-generation inhibitors capable of targeting this "gatekeeper" mutation has been a significant focus of research, with the pyrido[2,3-d]pyrimidine scaffold playing a pivotal role.
A series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines demonstrated potent activity against the double mutant EGFRL858R/T790M.[4][5] Notably, the presence of an acrylamide group, which can form a covalent bond with a cysteine residue (C797) in the EGFR active site, has been a key strategy in designing irreversible inhibitors with enhanced potency against the T790M mutant.[5]
| Compound ID | Target Kinase | IC50 (nM) | Selectivity (WT/Mutant) | Reference |
| Compound 42 | EGFRL858R/T790M | 34 | - | [4][5] |
| Compound 45 | EGFRL858R/T790M | 23.3 | - | [4][5] |
| Compound 24 | EGFRL858R/T790M | Potent Inhibition | 100-fold vs WT | [7] |
| Compound B1 | EGFRL858R/T790M | 13 | >76-fold vs WT | [8][9][10][11] |
| Compound 8a | EGFRT790M | 123 | - | [6] |
Table 2: Inhibitory Potency of Pyrido[2,3-d]pyrimidine Derivatives against the T790M Mutant EGFR.
Compound 24, an oxopyrido[2,3-d]pyrimidine, exhibited remarkable 100-fold selectivity for the gefitinib-resistant EGFRL858R/T790M mutant over wild-type EGFR.[7] Similarly, compound B1, a thieno[3,2-d]pyrimidine derivative (a related fused pyrimidine system often compared with pyridopyrimidines), showed an IC50 of 13 nM against EGFRL858R/T790M with over 76-fold selectivity against the wild-type enzyme.[8][9][10][11] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Tackling the C797S Resistance Mutation
The emergence of the C797S mutation, which removes the cysteine residue targeted by many irreversible inhibitors, has posed a new challenge. Research efforts are now directed towards developing inhibitors that can overcome this resistance mechanism. Compound 42, a 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine, has shown promising activity against the triple mutant EGFRL858R/T790M/C797S with an IC50 of 7.2 nM.[4][5] This suggests that non-covalent interactions within the ATP-binding pocket can be exploited to inhibit this resistant form of the enzyme.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The potency and selectivity of pyrido[2,3-d]pyrimidine inhibitors are dictated by the nature and position of substituents on the core scaffold. Key SAR insights include:
-
4-Anilino Substitution: The presence of a substituted aniline group at the 4-position is a common feature, mimicking the adenine portion of ATP and forming crucial hydrogen bonds with the hinge region of the kinase domain.
-
Acrylamide Warhead: For irreversible inhibitors targeting the T790M mutant, an acrylamide moiety is often incorporated to form a covalent bond with Cys797.
-
Substitutions at the 2- and 6-positions: Modifications at these positions can influence solubility, pharmacokinetic properties, and selectivity. For example, introducing a [4-(diethylamino)butyl]amino side chain at the 2-position of PD-089828 enhanced its potency and bioavailability.[2][3]
The binding mode of these inhibitors within the EGFR kinase domain is critical to their function. Molecular docking studies have shown that the pyrido[2,3-d]pyrimidine core occupies the adenine-binding pocket, with specific side chains forming interactions with key residues like Met793 and Cys797.[8]
Experimental Protocols for Head-to-Head Comparison
To ensure a robust and objective comparison of EGFR inhibitors, standardized experimental protocols are essential. The following outlines key in vitro assays commonly employed in the field.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains (wild-type and mutants).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant human EGFR kinase (wild-type or mutant) to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1) and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the phosphorylated substrate. This can be done using various methods, such as:
-
ELISA: Using an antibody specific for the phosphorylated substrate.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Using commercial kits that measure ATP consumption.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Anti-proliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, H1975, HCC827) in appropriate growth medium supplemented with fetal bovine serum.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizing the Landscape
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: A typical workflow for the discovery and development of novel EGFR inhibitors.
Conclusion
The pyrido[2,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective EGFR inhibitors. The journey from broad-spectrum kinase inhibitors to highly selective agents capable of overcoming multiple generations of resistance mutations underscores the power of rational drug design and iterative optimization. As our understanding of EGFR biology and resistance mechanisms continues to evolve, the versatility of the pyrido[2,3-d]pyrimidine core will undoubtedly continue to be leveraged in the design of next-generation targeted therapies. The data presented herein provides a valuable resource for researchers in the field, enabling a more informed approach to the design and evaluation of novel EGFR inhibitors.
References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link] fused-pyrimidine-systems-as-egfr-inhibitors-and-their-structure-activity-relationship/full
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available at: [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PMC. Available at: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis. Available at: [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. Available at: [Link]
-
Comparison of irreversible pyrimidine EGFR inhibitors and with... ResearchGate. Available at: [Link]
-
New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. Available at: [Link]
-
Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Taylor & Francis. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Purity Assessment of 7-Chloropyrido[2,3-d]pyrimidine Using HPLC-MS
Executive Summary
7-Chloropyrido[2,3-d]pyrimidine is a critical heterocyclic scaffold employed in the synthesis of cyclin-dependent kinase (CDK) inhibitors (e.g., Palbociclib analogs). Its value lies in the reactivity of the C7-chlorine atom, which serves as a handle for Nucleophilic Aromatic Substitution (
This guide objectively compares purity assessment methodologies. While HPLC-UV is the industry standard for routine batch release, it frequently fails to detect co-eluting hydrolysis impurities or trace regioisomers lacking distinct chromophores. HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) is presented here as the superior orthogonal technique, offering the specificity required to validate the integrity of this moisture-sensitive building block.
Technical Context: The "Chlorine" Problem
The purity of this compound (MW: 165.58 Da) is not just about the absence of starting materials; it is about the integrity of the C-Cl bond.
-
Primary Impurity: 7-Hydroxypyrido[2,3-d]pyrimidine (MW: 147.13 Da).
-
Formation Mechanism: Exposure to atmospheric moisture or protic solvents during storage/handling.
-
Analytical Challenge: The hydrolysis product often shares similar retention characteristics with the parent compound in standard C18 reversed-phase conditions due to the planar, aromatic nature of both species.
Impurity Pathways Diagram
The following diagram illustrates the degradation and reaction pathways that necessitate MS detection.
Figure 1: Degradation pathways of this compound. The hydrolysis pathway (red) is the primary stability risk.
Methodology Comparison
The following table contrasts the three primary analytical techniques available for this scaffold.
| Feature | HPLC-UV (254 nm) | H-NMR (qNMR) | HPLC-MS (Proposed) |
| Primary Detection | Chromophore absorption | Proton environment | Mass-to-Charge Ratio (m/z) |
| Specificity | Low. Co-eluting peaks may merge. | High. Structural certainty. | Very High. Mass discrimination. |
| Sensitivity (LOQ) | ~0.05% | ~1.0% (typically) | <0.01% |
| Impurity ID | Retention time only. | Chemical shift.[1] | Molecular weight + Isotope pattern. |
| Throughput | High (10-15 min). | Low (Manual prep). | High (10-15 min). |
| Risk | False positives due to co-elution. | Misses trace impurities. | Requires volatile buffers. |
Verdict: While H-NMR is excellent for confirming structure, it lacks the dynamic range to detect trace hydrolysis products (<1%). HPLC-UV is sufficient for rough purity but blind to peak homogeneity. HPLC-MS is the only method that provides both quantitative purity and qualitative confirmation of the chlorine isotope pattern (
The "Gold Standard" HPLC-MS Protocol
This protocol is designed to prevent in-situ hydrolysis during analysis while maximizing separation efficiency.
A. System Suitability & Conditions
-
Instrument: Agilent 1290 Infinity II / Sciex Triple Quad or equivalent Q-TOF.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).
-
Why: The BEH particle handles high pH if needed, but more importantly, the C18 bonding provides robust retention for planar heterocycles.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Why Acetonitrile? Lower viscosity than methanol allows higher flow rates; sharper peaks for basic heterocycles.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
B. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Trapping polar degradants) |
| 1.00 | 5 | Start Gradient |
| 8.00 | 95 | Elution of Parent & Dimers |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End of Run |
C. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[2]
-
Scan Range: 100 – 600 m/z.
-
Key Monitoring Ions (SIM Mode optional):
-
Parent: 166.0 (m/z,
) and 168.0 (m/z, ). -
Hydrolysis Impurity: 148.1 (m/z,
).
-
D. Sample Preparation (Critical Step)
Warning: Do not use methanol or water as the primary diluent for the stock solution, as this accelerates hydrolysis.
-
Stock Solution: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO or Anhydrous Acetonitrile .
-
Working Solution: Dilute the stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.
-
Self-Validating Step: Inject a "Blank" of the diluent first to ensure no carryover or background contamination.
-
Analytical Workflow & Logic
The following flowchart details the decision-making process during the analysis.
Figure 2: Analytical workflow for HPLC-MS purity assessment. Note the parallel UV and MS detection to ensure both quantitative accuracy and structural identity.
Data Interpretation & Expected Results
The Chlorine Signature
The most distinct advantage of MS is the chlorine isotope signature.
-
Observation: You should see two mass peaks for the parent ion:
- 166.0 (100% abundance)
- 168.0 (~32% abundance)
-
Validation: If this 3:1 ratio is distorted or absent, the peak is not the chlorinated parent, regardless of retention time.
Identifying the Hydrolysis Impurity
-
Retention Time: The 7-hydroxy impurity is more polar than the 7-chloro parent. Expect it to elute earlier (e.g., at 3.5 min vs. 5.0 min for the parent).
-
Mass Spectrum: Look for
148.1 ( ). -
Absence of Isotope: The hydrolysis product contains no chlorine, so it will show a single dominant peak at 148.1 (M+1 at 149.1 will be small, ~8% from Carbon-13).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5356682, 4-Chloropyrrolo[2,3-d]pyrimidine. (Note: Analogous chemistry for chloropyrimidine reactivity).[5] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the LOQ and Specificity mentioned in Section 3). Retrieved from [Link]
-
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.[6] Journal of Medicinal Chemistry. (Establishes the synthetic utility and numbering of the 7-substituted scaffold). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
